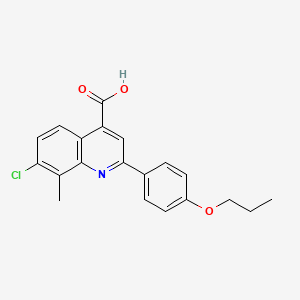

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. The presence of chloro, methyl, and propoxyphenyl groups enhances its chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C20H18ClNO3

Molecular Weight : 355.81 g/mol

CAS Number : 863185-10-8

The compound features a quinoline core, which is known for its significant biological activities. The presence of the chloro and propoxyphenyl groups enhances its chemical reactivity and biological interactions.

Chemistry

In synthetic organic chemistry, 7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid serves as a crucial building block for the synthesis of complex organic molecules. It is utilized in:

- Catalysis : The compound acts as a catalyst in various organic reactions, facilitating the formation of other chemical entities.

- Synthesis of Derivatives : It can undergo modifications to produce derivatives with enhanced properties for specific applications.

Biology

The compound exhibits significant potential in biological research:

- Antimicrobial Activity : It has been shown to inhibit various bacterial strains, including resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 3.13 | SA-1199B (NorA+) |

| 2 | 1.56 | SA-1199B (NorA+) |

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes, potentially modulating signaling pathways related to inflammation.

Industry

In industrial applications, this compound is used to produce specialty chemicals and materials with unique properties. Its ability to interact with various molecular targets makes it valuable in developing new materials and formulations.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline core can significantly impact their antimicrobial and anti-inflammatory properties:

- C-2 Position Modifications : Different aryl groups at this position enhance NorA efflux pump inhibition in S. aureus.

- C-4 Carboxylic Group : This group is essential for maintaining activity against bacterial strains.

Case Studies

Several studies illustrate the effectiveness of this compound in various applications:

-

Inhibition of NorA Efflux Pump :

- A study demonstrated that derivatives effectively reduced the MIC of ciprofloxacin against S. aureus by four-fold when used in combination therapies.

-

Cell Toxicity Assessments :

- Evaluations on human cell lines (THP-1 and A549) indicated low toxicity while maintaining high antimicrobial efficacy.

-

In Vivo Studies :

- Preliminary animal model studies suggested potential therapeutic benefits in reducing inflammation and bacterial load, though further research is needed to confirm these findings.

Wirkmechanismus

The mechanism of action of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to the disruption of cellular processes, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core and carboxylic acid functionality but differ in their substituents.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties

Uniqueness

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy as a therapeutic agent .

Biologische Aktivität

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C20H18ClNO3

- Molecular Weight : 355.81 g/mol

- Structure : The compound features a chloro group at the 7-position, a methyl group at the 8-position, and a propoxyphenyl substituent at the 2-position of the quinoline ring.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition occurs through competitive binding to the active site of the enzyme, preventing substrate access and leading to increased acetylcholine levels in synaptic clefts, which may enhance cognitive functions and memory retention .

Anticancer Properties

The compound has demonstrated promising anticancer activity in various cell lines. Studies reveal that it induces cell cycle arrest at the G0/G1 phase, subsequently triggering apoptosis in cancer cells. For instance, in vitro experiments on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in significant cytotoxic effects, with IC50 values indicating potent activity against these cells .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It has been observed to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting potential applications in treating inflammatory diseases .

Molecular Interactions

The molecular mechanism underlying the biological activity of this compound involves its interaction with various biomolecules:

- Binding Affinity : The compound's structural features allow it to bind effectively to target enzymes and receptors, influencing their activity.

- Cell Signaling Pathways : It modulates several signaling pathways associated with inflammation and cancer progression, including NF-kB and MAPK pathways .

Case Studies

- Anticancer Activity : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed through microscopy.

- Inflammation Model : In an LPS-induced inflammation model using RAW 264.7 cells, the compound significantly reduced nitric oxide levels compared to control groups, highlighting its potential as an anti-inflammatory agent .

Data Summary

| Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Acetylcholinesterase | Neurotransmission | Not specified | Competitive inhibition |

| Cancer Cell Lines | MCF-7 (Breast Cancer) | ~10 µM | Induction of apoptosis via G0/G1 arrest |

| Inflammation | RAW 264.7 (Macrophages) | Not specified | Inhibition of iNOS and COX-2 |

Eigenschaften

IUPAC Name |

7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-3-10-25-14-6-4-13(5-7-14)18-11-16(20(23)24)15-8-9-17(21)12(2)19(15)22-18/h4-9,11H,3,10H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMFXUYJOFOSEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.